

Application Note: Chiral Analysis of Ibrutinib Racemate by LC-MS/MS

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Compound of Interest

Compound Name:	Ibrutinib Racemate
CAS No.:	936563-87-0; 936563-96-1; 936563-96-1
Cat. No.:	B2628112

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Abstract

This application note presents a detailed protocol for the stereoselective analysis of ibrutinib enantiomers in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is commercially available as the (R)-enantiomer. However, the synthesis and potential in vivo racemization necessitate a reliable method to separate and quantify both the (R)- and (S)-enantiomers. This method employs a polysaccharide-based chiral stationary phase for the chromatographic separation of the enantiomers, followed by sensitive and specific detection using a triple quadrupole mass spectrometer. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of ibrutinib.

Introduction

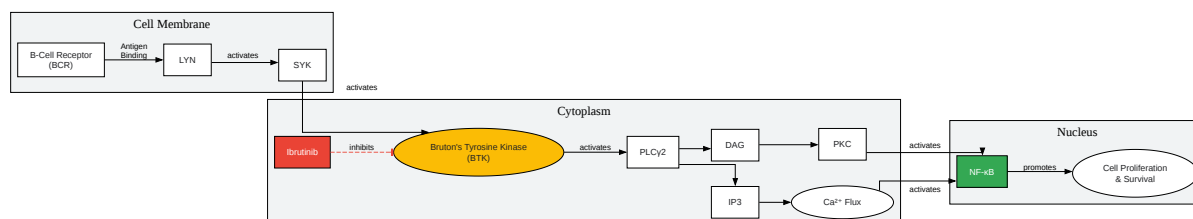
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2]} BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway,

which is implicated in the pathogenesis of various B-cell malignancies.[3][4] By irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[3] This targeted mechanism of action has made ibrutinib a cornerstone in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Ibrutinib possesses a chiral center, and the marketed drug, Imbruvica®, is the pure (R)-enantiomer. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to selectively quantify each enantiomer is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides a robust LC-MS/MS method for the chiral separation and quantification of the (R)- and (S)-enantiomers of ibrutinib in human plasma.

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. Ibrutinib's inhibition of BTK disrupts this pathway, leading to the inhibition of cell growth and induction of apoptosis.



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Caption: Simplified Ibrutinib Signaling Pathway.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of ibrutinib enantiomers from human plasma.

Materials:

- Human plasma (K2-EDTA)
- **Ibrutinib racemate** reference standard
- Ibrutinib-d5 (internal standard)
- Acetonitrile (HPLC grade)
- Microcentrifuge tubes (1.5 mL)

Procedure:

- Thaw plasma samples at room temperature.
- Spike 50 μL of plasma with 10 μL of internal standard working solution (Ibrutinib-d5, 20 ng/mL).
- For calibration standards and quality control samples, spike blank plasma with the appropriate concentrations of **ibrutinib racemate**.
- Add 200 μL of acetonitrile to the plasma sample.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 16,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

- UHPLC system (e.g., Shimadzu, Waters)

Chromatographic Conditions:

Parameter	Value
Column	CHIRALPAK® IG (4.6 x 250 mm, 5 µm)
Mobile Phase	Methanol:Acetonitrile:Ethylenediamine (50:50:0.3, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	10 µL

| Run Time | 12 minutes |

Mass Spectrometry

Instrumentation:

- Triple quadrupole mass spectrometer (e.g., SCIEX, Agilent, Waters)

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5000 V
Source Temperature	500°C

| MRM Transitions | See Table 1 |

Table 1. MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(R)-Ibrutinib	441.2	138.3	35
(S)-Ibrutinib	441.2	138.3	35

| Ibrutinib-d5 (IS) | 446.2 | 309.2 | 35 |

Data Presentation

The following tables summarize the expected quantitative performance of the method. Note that while retention times are specific for the enantiomers, other validation parameters are based on published data for total ibrutinib and are expected to be similar for the individual enantiomers.

Table 2. Chromatographic Performance

Compound	Retention Time (min)
(S)-Ibrutinib	~6.22
(R)-Ibrutinib	~10.4

| Ibrutinib-d5 (IS) | ~10.4 |

Retention times are based on the Daicel application note for CHIRALPAK® IG and may vary depending on the specific LC system.

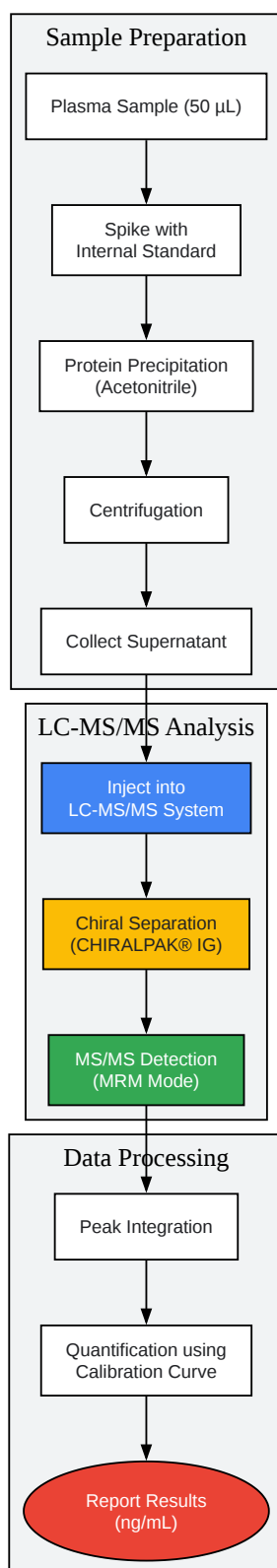
Table 3. Method Validation Summary (based on total ibrutinib data)

Parameter	Result
Linearity Range	0.4 - 200 ng/mL
Correlation Coefficient (r ²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.4 ng/mL
Intra-day Precision (%CV)	< 13%
Inter-day Precision (%CV)	< 13%
Accuracy (%RE)	-4.8% to 5.7%
Extraction Recovery	> 90%

| Matrix Effect | Minimal |

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of **ibrutinib racemate** is depicted below.



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Caption: Workflow for **Ibrutinib Racemate** Analysis.

Conclusion

The LC-MS/MS method described in this application note provides a selective and sensitive approach for the simultaneous quantification of (R)- and (S)-ibrutinib in human plasma. The use of a polysaccharide-based chiral stationary phase allows for the effective separation of the enantiomers, while tandem mass spectrometry ensures high specificity and low limits of detection. This method is suitable for a variety of research and clinical applications, including pharmacokinetic studies of ibrutinib enantiomers, assessment of in vivo racemization, and quality control of ibrutinib drug products.

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